molecular formula C12H18N2 B15131768 Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- CAS No. 1263281-74-8

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-

Cat. No.: B15131768
CAS No.: 1263281-74-8
M. Wt: 190.28 g/mol
InChI Key: MFRGBTHJWLOYNM-UHFFFAOYSA-N
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Description

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-, also known as 4-[(1-ethyl-3-pyrrolidinyl)oxy]benzenamine, is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine core substituted with a 1-ethyl-3-pyrrolidinyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoaniline with 1-ethylpyrrolidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine, chlorine, and nitrating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-(1-ethyl-3-pyrrolidinyl)-
  • Benzenamine, 2-(1-ethyl-3-pyrrolidinyl)-
  • Benzenamine, 3-(1-methyl-3-pyrrolidinyl)-

Uniqueness

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

1263281-74-8

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-3-yl)aniline

InChI

InChI=1S/C12H18N2/c1-2-14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9,13H2,1H3

InChI Key

MFRGBTHJWLOYNM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C2=CC(=CC=C2)N

Origin of Product

United States

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